1-[1-(2-Methylphenyl)pyrazol-3-yl]ethanone
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Overview
Description
1-[1-(2-Methylphenyl)pyrazol-3-yl]ethanone is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This specific compound features a 2-methylphenyl group attached to the pyrazole ring, making it a valuable molecule in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(2-Methylphenyl)pyrazol-3-yl]ethanone typically involves the reaction of 2-methylphenylhydrazine with ethyl acetoacetate. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 1-[1-(2-Methylphenyl)pyrazol-3-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different pyrazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions include various substituted pyrazoles and pyrazolines, which have significant applications in pharmaceuticals and agrochemicals .
Scientific Research Applications
1-[1-(2-Methylphenyl)pyrazol-3-yl]ethanone has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in studying enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including anti-inflammatory and antimicrobial properties.
Industry: The compound is utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 1-[1-(2-Methylphenyl)pyrazol-3-yl]ethanone involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with receptors, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
- 1-[1-(3-Methylphenyl)pyrazol-3-yl]ethanone
- 1-[1-(4-Methylphenyl)pyrazol-3-yl]ethanone
- 1-[1-(2-Chlorophenyl)pyrazol-3-yl]ethanone
Uniqueness: 1-[1-(2-Methylphenyl)pyrazol-3-yl]ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its 2-methylphenyl group enhances its stability and reactivity compared to other similar compounds .
Properties
IUPAC Name |
1-[1-(2-methylphenyl)pyrazol-3-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-9-5-3-4-6-12(9)14-8-7-11(13-14)10(2)15/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJVREDHQQLDRMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C=CC(=N2)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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